molecular formula C19H10F4N2 B5868582 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole

4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole

Cat. No. B5868582
M. Wt: 342.3 g/mol
InChI Key: ASUYPKCJDMZYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole, also known as TF-DPI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TF-DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in the regulation of cell growth and differentiation. The inhibition of PKC by TF-DPI has been found to have various biochemical and physiological effects, making it a promising candidate for medical and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole involves the inhibition of PKC activity by binding to the catalytic domain of the enzyme. This binding prevents the activation of PKC by diacylglycerol and calcium ions, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of PKC by 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole has various biochemical and physiological effects. Studies have shown that 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole can induce apoptosis in cancer cells by inhibiting PKC activity. 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole has also been found to have neuroprotective effects in animal models of neurological disorders by reducing oxidative stress and inflammation. Additionally, 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

Advantages and Limitations for Lab Experiments

4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole has several advantages for lab experiments, including its high potency and specificity for PKC inhibition. However, 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

For research could include the development of more potent and selective PKC inhibitors, the investigation of the potential synergistic effects of 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole with other anticancer agents, and the exploration of 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole's potential as a neuroprotective and cardioprotective agent.

Synthesis Methods

The synthesis of 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole involves a multi-step process that begins with the reaction of 4,5,6,7-tetrafluoroindazole with benzaldehyde to produce 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole. This intermediate compound is then reacted with phenylboronic acid in the presence of a palladium catalyst to form 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole has been extensively studied in scientific research due to its ability to inhibit PKC. PKC is an enzyme that regulates various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PKC has been implicated in various diseases, including cancer, neurological disorders, and cardiovascular diseases. 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole has been found to have potential therapeutic applications in these diseases by inhibiting PKC activity.

properties

IUPAC Name

4,5,6,7-tetrafluoro-1,3-diphenylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F4N2/c20-14-13-18(11-7-3-1-4-8-11)24-25(12-9-5-2-6-10-12)19(13)17(23)16(22)15(14)21/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUYPKCJDMZYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(=C(C(=C3F)F)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrafluoro-1,3-diphenylindazole

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